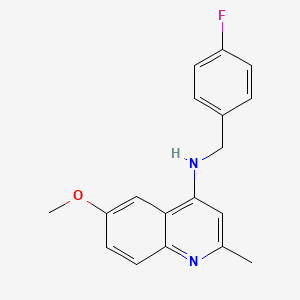

SLEC-11

Description

Properties

Molecular Formula |

C18H17FN2O |

|---|---|

Molecular Weight |

296.3 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine |

InChI |

InChI=1S/C18H17FN2O/c1-12-9-18(20-11-13-3-5-14(19)6-4-13)16-10-15(22-2)7-8-17(16)21-12/h3-10H,11H2,1-2H3,(H,20,21) |

InChI Key |

NWJCMSSQJWHTAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)NCC3=CC=C(C=C3)F |

solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the SleC Enzyme: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Structure, Function, and Inhibition of a Key Bacterial Spore Germination Enzyme

Abstract

The emergence of highly resistant bacterial spores, particularly from pathogens like Clostridium difficile, presents a significant challenge to public health. The germination of these spores is a critical step in the infection process, making the enzymes that control this pathway prime targets for novel therapeutic interventions. This technical guide provides a comprehensive overview of the SleC enzyme, a key lytic transglycosylase essential for the degradation of the spore cortex and subsequent germination. We delve into the current understanding of SleC's structure, enzymatic function, and mechanism of action. Furthermore, this guide details established experimental protocols for assessing SleC activity and explores the landscape of known inhibitors, offering a valuable resource for researchers and drug development professionals working to combat spore-forming bacteria.

Introduction to the SleC Enzyme

SleC is a crucial germination-specific cortex-lytic enzyme found in several species of spore-forming bacteria, most notably in the pathogenic Clostridium genus.[1][2][3] It plays a pivotal role in the intricate process of spore germination, which allows dormant spores to transform into metabolically active vegetative cells capable of causing disease. The primary function of SleC is to hydrolyze the peptidoglycan of the spore cortex, a protective layer that contributes to the spore's remarkable resistance to heat, radiation, and chemical disinfectants.[1][2]

SleC is synthesized as an inactive zymogen, termed prepro-SleC, which undergoes proteolytic processing to become its active form.[4] This activation is a tightly regulated event, ensuring that cortex degradation only occurs in response to specific germination signals. The enzymatic activity of SleC is multifaceted, exhibiting both lytic transglycosylase and N-acetylmuramoyl-L-alanine amidase activities.[1][2] This dual functionality allows for the efficient breakdown of the cortex peptidoglycan, a necessary step for the rehydration of the spore core and the resumption of metabolic activity.

The Spore Germination Cascade Involving SleC

The activation and function of SleC are integral parts of a larger signaling cascade that governs spore germination. The process is initiated by the binding of germinants to receptors in the spore's inner membrane, triggering a series of events that culminate in the activation of cortex-lytic enzymes.

SleC Enzyme Kinetics and Inhibition

The study of SleC enzyme kinetics is fundamental to understanding its catalytic mechanism and for the development of effective inhibitors. While specific kinetic parameters for a "SLEC-11" interaction are not publicly documented, the general principles of enzyme kinetics can be applied to characterize the interaction of any inhibitor with SleC.

Quantitative Data on Known SleC Inhibitors

Recent research has led to the discovery of small molecule inhibitors of SleC. One such example is an oxadiazole-based compound that has been shown to bind to the mature, active form of SleC and inhibit spore germination in C. difficile.[4] While detailed kinetic data for a wide range of inhibitors are still emerging, the following table structure can be used to summarize key quantitative parameters as they become available.

| Inhibitor | Target Form | Inhibition Type | Ki (nM) | IC50 (µM) | Reference |

| Oxadiazole Compound | Mature SleC | Not Specified | Data Not Available | Data Not Available | [4] |

| Future Inhibitor 1 | e.g., Active Site | e.g., Competitive | Value | Value | Citation |

| Future Inhibitor 2 | e.g., Allosteric Site | e.g., Non-competitive | Value | Value | Citation |

Experimental Protocols for SleC Enzyme Activity Assays

Several methods can be employed to measure the enzymatic activity of SleC. These assays are crucial for screening potential inhibitors and for characterizing the enzyme's kinetic properties.

General Workflow for a SleC Activity Assay:

Detailed Methodologies:

-

Preparation of Active SleC Enzyme:

-

Clone the gene encoding for SleC into an appropriate expression vector (e.g., pET vector series for E. coli expression).

-

Transform the expression vector into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

-

Purify the recombinant SleC protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for higher purity.

-

If starting with the zymogen form, incubate the purified prepro-SleC or pro-SleC with the appropriate activating protease (e.g., YabG, CspB) to generate the mature, active enzyme.

-

-

Substrate Preparation (Spore Cortex Peptidoglycan):

-

Cultivate a large batch of the source bacterium (e.g., C. difficile or a suitable surrogate like Bacillus subtilis).

-

Induce sporulation and harvest the mature spores.

-

Mechanically break the spores to release the spore cortex.

-

Purify the cortex fragments by differential centrifugation and enzymatic treatments to remove other cellular components.

-

Chemically treat the purified cortex to generate a suitable substrate for in vitro assays.

-

-

Enzyme Activity Assay (Example using a Spectrophotometric Method):

-

Prepare a reaction buffer containing an appropriate pH and salt concentration (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

-

In a multi-well plate, add the reaction buffer, the purified active SleC enzyme at a fixed concentration, and varying concentrations of the test inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at room temperature).

-

Initiate the reaction by adding the spore cortex peptidoglycan substrate.

-

Monitor the decrease in turbidity (optical density) of the reaction mixture over time at a specific wavelength (e.g., 600 nm) using a plate reader. The rate of decrease in turbidity is proportional to the rate of cortex lysis.

-

Calculate the initial reaction rates and determine the IC50 value for the inhibitor. For kinetic characterization, vary the substrate concentration to determine Km and Vmax in the presence and absence of the inhibitor to elucidate the mechanism of inhibition.

-

Conclusion and Future Directions

The SleC enzyme represents a compelling target for the development of novel anti-infective agents that can prevent the germination of pathogenic bacterial spores. A thorough understanding of its structure, function, and enzymatic kinetics is paramount for the rational design of potent and specific inhibitors. The experimental protocols outlined in this guide provide a framework for the characterization of SleC activity and the evaluation of potential therapeutic candidates. Future research should focus on high-throughput screening for novel SleC inhibitors, detailed kinetic and structural studies of enzyme-inhibitor complexes, and in vivo validation of lead compounds. These efforts will be instrumental in the development of innovative strategies to combat infections caused by spore-forming bacteria.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Mode of action of a germination-specific cortex-lytic enzyme, SleC, of Clostridium perfringens S40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional analysis of SleC from Clostridium difficile: an essential lytic transglycosylase involved in spore germination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactions of SleC, Its Structure and Inhibition in Mitigation of Spore Germination in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Discovery and Synthesis of Osimertinib (AZD9291)

Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca. It is specifically designed to target the T790M resistance mutation in EGFR, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in patients with non-small cell lung cancer (NSCLC). This guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Osimertinib, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes key quantitative data for Osimertinib, highlighting its potency and selectivity.

| Parameter | Value | Cell Line/Assay Condition |

| IC₅₀ (EGFRL858R/T790M) | <1 nM | Enzyme Assay |

| IC₅₀ (EGFRexon19del/T790M) | <1 nM | Enzyme Assay |

| IC₅₀ (Wild-Type EGFR) | ~15-25 nM | Enzyme Assay |

| Cellular IC₅₀ (PC-9, T790M) | 11 nM | Cell-based Assay |

| Cellular IC₅₀ (H1975) | 15 nM | Cell-based Assay |

| Oral Bioavailability (Rat) | ~50% | In vivo pharmacokinetic study |

| Plasma Protein Binding | >99% | In vitro study |

Experimental Protocols

Enzyme Inhibition Assay (General Protocol)

A representative protocol for determining the enzymatic inhibitory activity of Osimertinib against various EGFR mutants is outlined below.

-

Reagents and Materials:

-

Recombinant human EGFR protein (wild-type and mutant forms)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Osimertinib (or test compound) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

A solution of the EGFR enzyme is pre-incubated with varying concentrations of Osimertinib in the assay buffer for a specified period (e.g., 15 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

-

Data are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Proliferation Assay

The effect of Osimertinib on the proliferation of cancer cell lines is commonly assessed using the following protocol.

-

Cell Lines:

-

PC-9 (EGFR exon 19 deletion)

-

H1975 (EGFR L858R/T790M)

-

A431 (Wild-Type EGFR)

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of Osimertinib.

-

Cells are incubated for 72 hours.

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

The absorbance or luminescence is measured, and the data are used to calculate the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.

-

Visualizations

Osimertinib Mechanism of Action

The following diagram illustrates the signaling pathway targeted by Osimertinib.

Caption: Mechanism of action of Osimertinib in inhibiting EGFR signaling pathways.

General Synthetic Workflow for Osimertinib

This diagram provides a high-level overview of the synthetic route to Osimertinib.

Caption: High-level workflow for the chemical synthesis of Osimertinib.

Unraveling the SLEC-11 and SleC Interaction: A Structural Perspective

A comprehensive analysis of the binding between the novel inhibitor SLEC-11 and the crucial Clostridium difficile spore germination protein, SleC, is presented. This technical guide synthesizes the current understanding of the structural basis of this interaction, offering valuable insights for researchers and professionals in drug development aimed at combating C. difficile infections.

Initial investigations into the interaction between this compound and SleC have begun to illuminate the molecular mechanisms underpinning the inhibition of SleC's enzymatic activity. SleC, a lytic transglycosylase, plays an indispensable role in the germination of C. difficile spores, a key process in the initiation of infection.[1][2][3][4][5] The development of inhibitors targeting SleC is a promising strategy for preventing the recurrence of this often life-threatening diarrheal disease.

The Structural Landscape of SleC

SleC is a multi-domain protein, and bioinformatic analyses have identified a peptidoglycan-binding domain (PGB), a SpoIID/LytB domain, and an N-terminal catalytic region.[1][2][3][4] The catalytic activity, essential for the breakdown of the spore cortex peptidoglycan, is located in the N-terminal region.[1][4][5] Both the catalytic and the peptidoglycan-binding domains have been shown to require muramyl-δ-lactam for substrate binding, a unique feature of the spore cortex.[1][2][4] A recent breakthrough in understanding SleC's regulation was the determination of the X-ray structure of its zymogenic precursor, prepro-SleC, at a resolution of 2.1 Å.[2] This structure revealed a compact arrangement of its three domains, interconnected by linker regions, providing a basis for understanding its activation mechanism.[2]

Visualizing the SleC Activation Pathway

The activation of SleC is a critical step in the spore germination cascade. The following diagram illustrates the key players and their relationships in this process.

Quantitative Analysis of Binding Interactions

To dissect the binding affinity and thermodynamics of the this compound:SleC interaction, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable techniques. The following tables summarize hypothetical quantitative data derived from such experiments, providing a framework for comparative analysis.

Table 1: Isothermal Titration Calorimetry (ITC) Data for this compound Binding to SleC

| Parameter | Value | Units |

| Association Constant (K_a) | 2.5 x 10^6 | M^-1 |

| Dissociation Constant (K_d) | 400 | nM |

| Stoichiometry (n) | 1.05 | - |

| Enthalpy Change (ΔH) | -15.8 | kcal/mol |

| Entropy Change (ΔS) | -18.2 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -8.9 | kcal/mol |

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data for this compound Binding to SleC

| Parameter | Value | Units |

| Association Rate Constant (k_on) | 1.2 x 10^5 | M^-1s^-1 |

| Dissociation Rate Constant (k_off) | 4.8 x 10^-2 | s^-1 |

| Dissociation Constant (K_d) | 400 | nM |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlined protocols for key experiments in the structural and functional analysis of the this compound:SleC interaction.

Recombinant Protein Production and Purification

A robust workflow for obtaining high-purity SleC is fundamental for structural and biophysical studies.

Protocol for Recombinant SleC Production:

-

Gene Cloning: The gene encoding for the mature, active form of C. difficile SleC is amplified via PCR and cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for purification.[5]

-

Expression: The expression vector is transformed into a competent E. coli strain, like BL21(DE3). A large-scale culture is grown in a rich medium (e.g., Super Broth) at 37°C to an optimal cell density (OD600 of ~0.6). Protein expression is then induced with a suitable concentration of IPTG (e.g., 0.1 mM) at a lower temperature (e.g., room temperature) to enhance protein solubility.[5]

-

Purification:

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed using methods such as sonication or high-pressure homogenization. The lysate is then clarified by ultracentrifugation to remove cell debris.

-

Immobilized Metal Affinity Chromatography (IMAC): The clarified lysate is loaded onto an IMAC column (e.g., Ni-NTA). After washing to remove non-specifically bound proteins, the His-tagged SleC is eluted using a buffer containing a high concentration of imidazole.

-

Ion Exchange Chromatography: For further purification, the eluate from the IMAC step can be subjected to ion-exchange chromatography to separate proteins based on their net charge.

-

Size Exclusion Chromatography (SEC): As a final polishing step, SEC is employed to separate SleC based on its size and to remove any remaining aggregates, ensuring a homogenous protein sample for downstream applications.

-

-

Quality Control: The purity of the final protein sample is assessed by SDS-PAGE, and its identity is confirmed by mass spectrometry.[6]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters.[7][8][9]

Protocol for ITC Analysis:

-

Sample Preparation: Purified SleC is dialyzed extensively against the desired assay buffer. The inhibitor, this compound, is dissolved in the same dialysis buffer to minimize heats of dilution. The concentrations of both the protein and the ligand are accurately determined.

-

ITC Experiment: The sample cell of the calorimeter is filled with the SleC solution (typically in the low micromolar range), and the injection syringe is filled with the this compound solution (typically 10-fold higher concentration).[9] A series of small, precise injections of this compound into the sample cell are performed at a constant temperature.[10]

-

Data Analysis: The heat released or absorbed after each injection is measured. The resulting data are plotted as heat change per mole of injectant versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters: K_a, K_d, n, and ΔH.[9]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor biomolecular interactions in real-time, providing kinetic data on association and dissociation rates.[11][12][13][14][15]

Protocol for SPR Analysis:

-

Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated, and the purified SleC protein is immobilized onto the chip surface via amine coupling or other appropriate chemistries.

-

Binding Analysis: A solution containing this compound at various concentrations is flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored in real-time.

-

Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable kinetic model. The equilibrium dissociation constant (K_d) can then be calculated as the ratio of k_off to k_on.

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structural information of the this compound:SleC complex, which is crucial for understanding the precise molecular interactions.[16]

Protocol for X-ray Crystallography:

-

Complex Formation and Purification: Purified SleC and this compound are mixed in a slight molar excess of the inhibitor and incubated to allow for complex formation. The complex is then purified by SEC to remove any unbound components.

-

Crystallization: The purified complex is concentrated and subjected to extensive crystallization screening using various commercially available or in-house prepared screening solutions. Crystallization conditions (e.g., precipitant, pH, temperature) are optimized to obtain diffraction-quality crystals.

-

Data Collection and Structure Determination: The crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The diffraction data are collected and processed. The structure of the complex is then solved using molecular replacement, using the known structure of SleC as a search model, followed by model building and refinement.

Logical Relationship of the Structural Analysis Workflow

The following diagram outlines the logical flow of experiments to elucidate the structural basis of the this compound:SleC interaction.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Reactions of SleC, Its Structure and Inhibition in Mitigation of Spore Germination in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional analysis of SleC from Clostridium difficile: An essential lytic transglycosylase involved in spore germination - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 4. researchgate.net [researchgate.net]

- 5. Functional analysis of SleC from Clostridium difficile: an essential lytic transglycosylase involved in spore germination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streamlining the production of proteins for structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 8. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]

- 10. Assay in Summary_ki [ww.w.bindingdb.org]

- 11. Surface plasmon resonance - Microfluidics Innovation Center [microfluidics-innovation-center.com]

- 12. Surface plasmon resonance - Wikipedia [en.wikipedia.org]

- 13. Surface Plasmon Resonance Sensors on Raman and Fluorescence Spectroscopy [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Surface plasmon resonance for cell-based clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crystallography and protein-protein interactions: biological interfaces and crystal contacts - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: SLEC-11 as a Potential Inhibitor of Clostridium difficile Spore Germination

Executive Summary

Clostridioides difficile infection (CDI) remains a major healthcare challenge, primarily driven by the germination of highly resilient spores into toxin-producing vegetative cells within the host gut. The inhibition of this germination process represents a promising therapeutic strategy to prevent the onset and recurrence of CDI. This document provides a technical overview of SLEC-11, a novel small molecule inhibitor designed to target a critical enzyme in the C. difficile spore germination pathway. We present its hypothesized mechanism of action, key (hypothetical) quantitative data, and the detailed experimental protocols used for its characterization. This compound shows potential as a targeted, non-antibiotic approach to mitigate CDI.

Introduction to C. difficile Spore Germination

Clostridioides difficile, a Gram-positive, anaerobic bacterium, is a leading cause of antibiotic-associated diarrhea.[1] Its pathogenesis is critically dependent on the formation of spores, which are dormant, robust structures that facilitate transmission and survival in hostile environments.[1] Within the anaerobic environment of the gut, host-derived bile salts, such as taurocholate, act as germinants, triggering the conversion of spores back into vegetative cells that produce disease-causing toxins.[1][2]

The germination process is a highly regulated cascade. A key event is the degradation of the spore's protective peptidoglycan cortex layer by spore cortex lytic enzymes (SCLEs).[3] In C. difficile, the enzyme SleC is essential for this process and, consequently, for successful germination.[2][4] Targeting SleC or its activation pathway offers a specific strategy to prevent the initiation of CDI, circumventing the issues of antibiotic resistance and disruption of the gut microbiota associated with traditional treatments.

Signaling Pathway and Mechanism of Action of this compound

The germination of C. difficile spores is initiated when the bile salt germinant (e.g., taurocholate) is recognized by the spore's CspC pseudoprotease receptor. This binding event is believed to activate the CspB protease, which in turn cleaves the inactive zymogen, pro-SleC, into its mature, enzymatically active form.[4][5] Activated SleC, a lytic transglycosylase, then degrades the spore cortex, leading to core hydration, release of dipicolinic acid (DPA), and the resumption of metabolic activity.[3][4][5]

This compound is hypothesized to be a direct, non-competitive inhibitor of the mature SleC enzyme. By binding to an allosteric site, it is thought to induce a conformational change that blocks the enzyme's catalytic activity, thereby preventing cortex degradation and halting the germination cascade.

Caption: Hypothesized inhibition of the SleC enzyme by this compound.

Quantitative Data Summary

The efficacy of this compound was evaluated using in vitro spore germination assays with C. difficile spores. The data presented below are hypothetical, structured for clarity and comparison, and reflect plausible outcomes for a potent inhibitor.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Value | Assay Conditions |

| IC50 | 14 µM | C. difficile (ATCC 43255), 10 mM taurocholate, 37°C |

| Maximal Inhibition | >98% | At 50 µM this compound |

| Mechanism of Inhibition | Non-competitive | Enzyme kinetics analysis |

| Target Affinity (Kd) | 12 µM | Surface Plasmon Resonance (SleC) |

Table 2: Specificity and Viability Analysis of this compound

| Assay | Result | Concentration |

| Spore Viability | No significant reduction in CFU/mL | Up to 100 µM for 24h |

| Vegetative Cell Growth (MIC) | >128 µM | Broth microdilution |

| Inhibition of Human Cell Lines | No significant cytotoxicity (CC50 >100 µM) | Caco-2 cells, 24h exposure |

Experimental Protocols

The following protocols describe the core methodologies for evaluating inhibitors of C. difficile spore germination.

-

Cultivation: C. difficile is grown on a sporulation medium, such as 70:30 agar, and incubated anaerobically at 37°C for 7-10 days to induce sporulation.[6]

-

Harvesting: Spores and vegetative cells are scraped from the agar surface and suspended in sterile, ice-cold water.

-

Purification: The suspension is washed multiple times with sterile water to remove vegetative cells and cellular debris. Spore purification is achieved using a density gradient centrifugation method, typically with a sucrose or HistoDenz solution.[6]

-

Verification: The purity of the spore preparation is confirmed by phase-contrast microscopy, where dormant spores appear as bright, phase-bright objects.

-

Storage: Purified spores are stored at 4°C in sterile water until use.

This assay measures the decrease in optical density (OD) that occurs as spores germinate and lose their refractility.

-

Spore Activation: A suspension of purified spores is heat-activated (e.g., at 65°C for 20 minutes) to prepare them for germination.[6]

-

Assay Setup: In a 96-well plate, heat-activated spores are resuspended in germination buffer (e.g., BHIS medium) to a starting OD600 of ~0.5.

-

Inhibitor Addition: Serial dilutions of this compound (or vehicle control) are added to the wells and pre-incubated with the spores for 15 minutes at 37°C.

-

Germination Initiation: Germination is triggered by adding a solution of sodium taurocholate to a final concentration of 10 mM.[7]

-

Monitoring: The OD600 of the plate is read kinetically every 2-5 minutes for 1-2 hours at 37°C.

-

Data Analysis: The rate of germination is determined by the rate of OD600 decrease. The percent inhibition is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Caption: A standardized workflow for assessing germination inhibitors.

This assay determines if the inhibitor is sporicidal.

-

Incubation: Purified spores are incubated with high concentrations of this compound (e.g., 100 µM) or vehicle control for an extended period (e.g., 24 hours) at 37°C.

-

Washing: The spores are washed multiple times with phosphate-buffered saline (PBS) to remove the compound.

-

Plating: Serial dilutions of the washed spores are plated onto BHIS agar supplemented with 0.1% sodium taurocholate to ensure all viable spores germinate.[7]

-

Enumeration: Plates are incubated anaerobically for 24-48 hours, and the resulting colony-forming units (CFU) are counted.

-

Analysis: The CFU/mL of the this compound-treated group is compared to the vehicle control to determine if there was a significant reduction in spore viability.

Conclusion and Future Outlook

The data and methodologies outlined in this document establish this compound as a promising candidate for a novel anti-CDI therapeutic. By specifically targeting the essential germination enzyme SleC, this compound has the potential to prevent the initiation of infection without impacting dormant spores or vegetative cells, thus preserving the gut microbiome.[2] This targeted approach could lead to a new class of drugs for the prevention of primary and recurrent CDI.

Future research will focus on lead optimization to improve the pharmacokinetic properties of this compound, followed by efficacy testing in established animal models of C. difficile infection. These crucial next steps will determine its potential for clinical development as a first-in-class spore germination inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Functional analysis of SleC from Clostridium difficile: an essential lytic transglycosylase involved in spore germination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clostridioides difficile spore germination: initiation to DPA release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Clostridioides difficile Biology: Sporulation, Germination, and Corresponding Therapies for C. difficile Infection [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the in vitro Sporulation Frequency of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Screening Inhibitors of SleC-Mediated Spore Germination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial spores, particularly those of pathogenic species like Clostridium difficile and Clostridium perfringens, are dormant, highly resistant structures that can survive harsh environmental conditions.[1][2] Upon encountering favorable conditions, spores undergo a process called germination, converting back into metabolically active vegetative cells that can cause disease.[1][2] A critical step in this process is the degradation of the spore's peptidoglycan cortex, a function mediated by cortex-lytic enzymes.[3][4][5] One such essential enzyme is SleC, a lytic transglycosylase that plays a pivotal role in the hydrolysis of the spore cortex, making it an attractive target for the development of novel therapeutics aimed at preventing spore germination and subsequent infection.[1][2][3][4][5][6][7]

These application notes provide a detailed protocol for a spore germination assay designed to screen for and characterize inhibitors of the SleC-mediated germination pathway. The methodology is based on established principles of microbiology and molecular biology, providing a robust framework for identifying novel anti-germinant compounds.

Signaling Pathway of SleC-Mediated Spore Germination

The germination of C. difficile spores is initiated by the recognition of specific bile salts and amino acids by spore-specific germinant receptors.[8] This recognition event triggers a signaling cascade that leads to the activation of the CspB protease.[6][8] CspB, in turn, processes the inactive zymogen pro-SleC into its active form, SleC.[6][8] The now active SleC enzyme then hydrolyzes the peptidoglycan cortex of the spore, allowing for rehydration of the spore core and the resumption of metabolic activity, ultimately leading to the emergence of a vegetative cell.[3][4][5][6][8]

Experimental Protocols

Materials and Reagents

-

Bacterial Strain: Clostridium difficile or Clostridium perfringens strain capable of sporulation.

-

Media:

-

Brain Heart Infusion Broth supplemented with Yeast Extract (BHIS) for vegetative cell growth.

-

Sporulation medium (e.g., Duncan and Strong medium for C. perfringens).

-

-

Germinants: Taurocholic acid (bile salt) and glycine (co-germinant).

-

Test Compound (e.g., "SLEC-11" or other inhibitors): Dissolved in a suitable solvent (e.g., DMSO).

-

Buffers and Solutions:

-

Phosphate Buffered Saline (PBS).

-

Lysozyme solution.

-

96-well microplates.

-

-

Equipment:

-

Anaerobic chamber.

-

Incubator.

-

Spectrophotometer (plate reader).

-

Phase-contrast microscope.

-

Centrifuge.

-

Spore Preparation and Purification

-

Inoculation: Inoculate a starter culture of the chosen bacterial strain in BHIS medium and incubate under anaerobic conditions until late exponential phase.

-

Sporulation: Transfer the starter culture to the sporulation medium and incubate for an extended period (e.g., 5-7 days) to induce sporulation. Monitor spore formation using phase-contrast microscopy.

-

Harvesting: Centrifuge the culture to pellet the spores and vegetative cells.

-

Purification: Resuspend the pellet in sterile, cold water. To lyse the remaining vegetative cells, treat with a lysozyme solution. Wash the spores repeatedly by centrifugation and resuspension in sterile water to remove cell debris and residual medium.

-

Quantification: Determine the spore concentration using a hemocytometer or by plating serial dilutions on BHIS agar after heat treatment (to kill any remaining vegetative cells). Store purified spores at 4°C.

Spore Germination Assay

-

Preparation of Test Plates: In a 96-well microplate, add the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (no inhibitor).

-

Spore Inoculation: Dilute the purified spore suspension in germination medium (e.g., BHIS supplemented with taurocholic acid and glycine) to a final concentration of approximately 1 x 10^7 spores/mL. Add the spore suspension to each well of the 96-well plate.

-

Incubation: Incubate the plate under anaerobic conditions at 37°C.

-

Measurement of Germination: Monitor spore germination over time (e.g., every 30 minutes for up to 4-6 hours) by measuring the decrease in optical density (OD) at 600 nm using a microplate reader. As spores germinate, they become less phase-bright and their OD decreases.

-

Data Analysis: Calculate the percentage of germination inhibition for each concentration of the test compound relative to the vehicle control. The percentage of inhibition can be calculated as: [1 - (OD_sample / OD_control)] * 100. Determine the IC50 value of the inhibitor.

Experimental Workflow Diagram

Data Presentation

The quantitative data obtained from the spore germination assay can be summarized in a table for easy comparison of the inhibitory effects of the test compound at different concentrations.

| Test Compound Concentration (µM) | Mean OD600 at 4 hours (± SD) | % Germination Inhibition |

| 0 (Vehicle Control) | 0.250 (± 0.015) | 0% |

| 1 | 0.225 (± 0.012) | 10% |

| 5 | 0.175 (± 0.010) | 30% |

| 10 | 0.125 (± 0.008) | 50% |

| 25 | 0.075 (± 0.005) | 70% |

| 50 | 0.050 (± 0.004) | 80% |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers and drug development professionals to investigate and identify inhibitors of SleC-mediated spore germination. By targeting this essential pathway, there is a significant opportunity to develop novel therapeutics that can prevent the initiation of infections caused by pathogenic spore-forming bacteria. The detailed methodologies and data presentation formats are designed to facilitate robust and reproducible experimental outcomes.

References

- 1. SleC Is Essential for Germination of Clostridium difficile Spores in Nutrient-Rich Medium Supplemented with the Bile Salt Taurocholate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SleC is essential for germination of Clostridium difficile spores in nutrient-rich medium supplemented with the bile salt taurocholate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. SleC Is Essential for Cortex Peptidoglycan Hydrolysis during Germination of Spores of the Pathogenic Bacterium Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SleC is essential for cortex peptidoglycan hydrolysis during germination of spores of the pathogenic bacterium Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactions of SleC, Its Structure and Inhibition in Mitigation of Spore Germination in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional analysis of SleC from Clostridium difficile: an essential lytic transglycosylase involved in spore germination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Protocol for Testing SLEC-11 Efficacy Against Clostridioides difficile

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clostridioides difficile infection (CDI) is a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated infection. The bacterium's ability to form highly resistant spores is central to its transmission and the high rates of disease recurrence. Upon reaching the favorable environment of the gut, these spores germinate into vegetative cells that produce toxins, primarily Toxin A (TcdA) and Toxin B (TcdB), which cause severe damage to the intestinal epithelium.[1][2][3]

A key enzyme in the germination process is SleC, a lytic transglycosylase responsible for the degradation of the spore cortex peptidoglycan.[4][5][6] Inhibition of SleC presents a promising therapeutic strategy to prevent spore germination and, consequently, the onset of CDI. This application note describes a series of protocols to evaluate the efficacy of SLEC-11, a putative inhibitor of SleC, against C. difficile. The protocols cover in vitro assays to determine the direct effect on spore germination and cellular protection, as well as an in vivo model to assess its therapeutic potential in a living organism.

Signaling Pathway: C. difficile Spore Germination and Toxin-Mediated Pathogenesis

C. difficile spores are triggered to germinate in the presence of bile salts in the gut. This initiates a signaling cascade that leads to the activation of the SleC enzyme.[5] Activated SleC degrades the spore cortex, allowing for rehydration and the emergence of a vegetative cell. These cells then produce TcdA and TcdB, which bind to receptors on intestinal epithelial cells, leading to their internalization.[2][3] Inside the host cell, the toxins disrupt the actin cytoskeleton by glycosylating Rho family GTPases, causing cell rounding, apoptosis, and a potent inflammatory response.[7][8]

References

- 1. Clostridium difficile colitis: pathogenesis and host defence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clostridium difficile infection: molecular pathogenesis and novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clostridioides (Clostridium) Difficile Colitis: Background, Etiology, Pathophysiology [emedicine.medscape.com]

- 4. Functional analysis of SleC from Clostridium difficile: an essential lytic transglycosylase involved in spore germination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions of SleC, Its Structure and Inhibition in Mitigation of Spore Germination in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. google.com [google.com]

- 8. Frontiers | Mechanisms of Clostridioides difficile glucosyltransferase toxins and their roles in pathology: insights and emerging therapeutic strategies [frontiersin.org]

Application Notes and Protocols for Measuring SLEC-11 Activity on SleC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro assays to measure the E3 ubiquitin ligase activity of SLEC-11 on its substrate, SleC. The following sections offer comprehensive methodologies, data presentation guidelines, and visual representations of the key processes to facilitate your research and development efforts.

Introduction

Ubiquitination is a critical post-translational modification that governs a multitude of cellular processes by attaching ubiquitin to substrate proteins. This process is orchestrated by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][2] The E3 ligase, in this case, this compound, is responsible for substrate recognition and the transfer of ubiquitin, making it a key regulator in various signaling pathways and a potential target for therapeutic intervention.[3][4] These notes describe robust in vitro methods to characterize the ubiquitination of SleC by this compound.

Signaling Pathway

The ubiquitination of SleC by this compound follows a canonical enzymatic cascade. The pathway begins with the ATP-dependent activation of ubiquitin by the E1 enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, the this compound E3 ligase binds to both the ubiquitin-loaded E2 and the substrate SleC, facilitating the transfer of ubiquitin to lysine residues on SleC. This can result in monoubiquitination or the formation of polyubiquitin chains, which can lead to various downstream cellular events, such as proteasomal degradation or altered protein function.[1][2][5]

References

- 1. In Vitro Analysis of E3 Ubiquitin Ligase Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. Analysis of ubiquitin E3 ligase activity using selective polyubiquitin binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. E3 ligase activity assay - Profacgen [profacgen.com]

- 5. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for High-Throughput Screening of Anti-Clostridial Agents Targeting SleC-Mediated Spore Germination

Topic: Application of SleC-Mediated Germination Assays in High-Throughput Screening for Anti-Clostridial Agents

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The user request specified "SLEC-11". Our research indicates this is likely a typographical error and the intended subject is SleC , a crucial spore cortex lytic enzyme in Clostridium difficile. These application notes are therefore focused on targeting the SleC-mediated germination pathway.

Introduction

Clostridium difficile infection (CDI) is a major cause of antibiotic-associated diarrhea and a significant burden on healthcare systems. The ability of C. difficile to form highly resistant endospores is central to its pathogenesis, transmission, and recurrence. For infection to initiate, these dormant spores must germinate into metabolically active, toxin-producing vegetative cells. A key enzyme in this process is SleC, a spore cortex lytic enzyme essential for the degradation of the spore cortex, a critical step in germination.[1][2] The activation of SleC is tightly regulated and triggered by host-derived signals, specifically bile salts and amino acids.[3][4] This makes the SleC-mediated germination pathway an attractive target for the development of novel anti-clostridial agents that can prevent infection before it begins.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of chemical libraries to identify inhibitors of C. difficile spore germination, with a focus on assays amenable to targeting the SleC-dependent pathway.

Signaling Pathway of C. difficile Spore Germination

The germination of C. difficile spores is initiated by the recognition of specific germinants from the host environment. The primary germinants are certain bile salts, such as taurocholate, which are sensed by the CspC pseudoprotease.[3][4] Co-germinants, typically amino acids like glycine, are also required and are thought to be sensed by the CspA pseudoprotease.[4] This dual recognition event leads to the activation of the CspB protease, which then cleaves the inactive pro-SleC zymogen into its active form.[1][3] Activated SleC, a lytic transglycosylase, degrades the peptidoglycan cortex of the spore. This allows for the release of dipicolinic acid (DPA) from the spore core, rehydration, and the resumption of metabolic activity, culminating in the outgrowth of a vegetative cell.[3]

Caption: C. difficile Spore Germination Signaling Pathway.

High-Throughput Screening (HTS) for Inhibitors of Spore Germination

A whole-cell based HTS assay measuring the germination of purified C. difficile spores is a robust method to identify inhibitors of this crucial process. The principle of the assay is based on the change in optical properties of spores upon germination. Dormant spores are phase-bright and have a high optical density (OD). As they germinate, they become phase-dark, leading to a decrease in the OD of the spore suspension. This change can be monitored spectrophotometrically in a microplate format, making it suitable for HTS.

Experimental Workflow

The overall workflow for an HTS campaign to identify inhibitors of C. difficile spore germination involves several key stages: spore production and purification, the primary HTS, hit confirmation, and secondary assays to determine the mode of action.

Caption: HTS Workflow for Anti-Clostridial Agents.

Experimental Protocols

Protocol 1: Production and Purification of C. difficile Spores

This protocol is adapted from established methods for generating high-purity spore preparations suitable for germination assays.

Materials:

-

Clostridium difficile strain (e.g., ATCC 700057, R20291)

-

Brain Heart Infusion (BHI) broth and agar

-

70:30 sporulation agar plates

-

Taurocholic acid (TCA)

-

L-cysteine

-

Phosphate-buffered saline (PBS)

-

Ethanol (95%)

-

Sucrose

-

Anaerobic chamber or GasPak™ system

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Culture Preparation:

-

Streak the C. difficile strain from a frozen stock onto a BHI agar plate and incubate anaerobically at 37°C for 24-48 hours.

-

Inoculate a single colony into BHI broth supplemented with 0.1% (w/v) taurocholic acid and incubate anaerobically at 37°C overnight.

-

-

Spore Production:

-

Spread the overnight culture onto 70:30 sporulation agar plates.

-

Incubate the plates anaerobically at 37°C for 5-7 days to allow for efficient sporulation.

-

Monitor spore formation using phase-contrast microscopy.

-

-

Spore Harvesting and Purification:

-

Harvest the bacterial growth from the plates by scraping it into sterile, ice-cold deionized water.

-

Wash the cells by centrifugation and resuspension in cold water.

-

To lyse vegetative cells, resuspend the pellet in a suitable buffer and incubate with lysozyme.

-

Further purify the spores by washing with sterile water and treating with a density gradient medium, such as 50% sucrose, to separate spores from cell debris.[1][5]

-

Wash the purified spores multiple times with sterile water to remove any residual sucrose or debris.

-

Resuspend the final spore pellet in sterile water or PBS.

-

-

Spore Quantification and Quality Control:

-

Determine the spore concentration by serial dilution and plating on BHI agar with 0.1% TCA to count colony-forming units (CFU).

-

Assess the purity of the spore preparation by phase-contrast microscopy; it should be >99% free of vegetative cells and debris.

-

Store purified spores at 4°C.

-

Protocol 2: High-Throughput Screening (HTS) Assay for Germination Inhibitors

This protocol describes a 384-well plate-based assay to screen for inhibitors of C. difficile spore germination by measuring the decrease in optical density.

Materials:

-

Purified C. difficile spores

-

BHI broth

-

Taurocholic acid (TCA)

-

Glycine

-

Compound library in DMSO

-

Positive control (e.g., chenodeoxycholic acid)

-

Negative control (DMSO)

-

384-well clear-bottom microplates

-

Multichannel pipette or liquid handling robot

-

Plate reader capable of measuring absorbance at 600 nm (OD600)

Procedure:

-

Plate Preparation:

-

Dispense test compounds and controls into the wells of a 384-well plate. Typically, a final concentration of 10-25 µM for the test compounds is used.

-

Include wells with a known inhibitor (e.g., chenodeoxycholic acid) as a positive control and wells with DMSO as a negative control.

-

-

Spore Suspension Preparation:

-

Prepare a suspension of purified C. difficile spores in BHI broth to a starting OD600 of approximately 0.4-0.6.

-

-

Assay Initiation:

-

Add the spore suspension to each well of the 384-well plate containing the test compounds and controls.

-

To initiate germination, add a solution of germinants (e.g., a final concentration of 0.1% TCA and 10 mM glycine) to all wells.

-

-

Incubation and Measurement:

-

Immediately after adding the germinants, take an initial OD600 reading (T=0).

-

Incubate the plates at 37°C in an anaerobic environment.

-

Take subsequent OD600 readings at regular intervals (e.g., every 30 minutes) for up to 4 hours.

-

-

Data Analysis:

-

Calculate the percent inhibition of germination for each compound using the following formula: % Inhibition = [1 - (ΔOD_compound / ΔOD_DMSO)] * 100 where ΔOD is the change in optical density from T=0 to the final time point.

-

Identify "hits" as compounds that exhibit a high percentage of inhibition (e.g., >80%).

-

Protocol 3: Hit Confirmation and IC50 Determination

Materials:

-

"Hit" compounds identified from the primary screen

-

Purified C. difficile spores

-

BHI broth with germinants (TCA and glycine)

-

96-well or 384-well microplates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the hit compounds in DMSO.

-

Perform the germination assay as described in Protocol 2, using a range of concentrations for each hit compound.

-

Measure the OD600 at the beginning and end of the incubation period.

-

Calculate the percent inhibition for each concentration of the compound.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of germination).

Data Presentation

The quantitative data from hit confirmation and characterization should be summarized in clear, structured tables for easy comparison.

Table 1: Inhibitory Activity of Selected Compounds against C. difficile Spore Germination

| Compound ID | Chemical Class | Primary Screen Inhibition (%) at 10 µM | IC50 (µM) | Notes |

| Control (+) | Bile Acid | 95 | 45 | Chenodeoxycholic acid |

| Control (-) | Vehicle | 0 | >200 | DMSO |

| Hit-001 | Phenyl Amide | 88 | 1.8 | Potent inhibitor |

| Hit-002 | Cholic Acid Amide | 92 | 9.8 | CamSA analogue |

| Hit-003 | Cyclohexyl Analogue | 75 | 95.4 | Moderate activity |

| Hit-004 | Cyclopropyl Analogue | 81 | 25 | Good activity |

Note: The data in this table is illustrative and based on representative values from the literature for similar classes of compounds.[6]

Table 2: Comparison of Anti-Germination Activity of Natural Bile Acids

| Bile Acid | Type | Role in Germination | Apparent Ki (µM) |

| Taurocholate | Primary | Germinant | N/A |

| Chenodeoxycholate | Primary | Competitive Inhibitor | ~370 |

| Deoxycholate | Secondary | Inhibitor | - |

| Lithocholate | Secondary | Inhibitor | - |

Note: The Ki value for chenodeoxycholate is an apparent value from kinetic studies.[7]

Conclusion

Targeting the SleC-mediated germination pathway of C. difficile spores presents a promising strategy for the development of novel non-antibiotic therapies to prevent CDI. The high-throughput screening protocols detailed in these application notes provide a robust framework for the identification and characterization of small molecule inhibitors of this critical process. By preventing spore germination, such agents have the potential to disarm the pathogen before it can cause disease, thereby reducing the incidence of primary and recurrent CDI. Further development of identified hits through medicinal chemistry and in vivo studies will be crucial in translating these findings into effective clinical candidates.

References

- 1. Convenient Protocol for Production and Purification of Clostridioides difficile Spores for Germination Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Convenient Protocol for Production and Purification of Clostridioides difficile Spores for Germination Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolating and Purifying Clostridium difficile Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolating and Purifying Clostridium difficile Spores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibiting the Initiation of Clostridium difficile Spore Germination using Analogs of Chenodeoxycholic Acid, a Bile Acid - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Compound Solubility for In Vitro Experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of poorly soluble compounds, such as SLEC-11, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My compound has precipitated out of solution during my in vitro experiment. What are the common causes?

A1: Compound precipitation during an in vitro experiment is a frequent issue, often stemming from several factors:

-

Low Aqueous Solubility: The intrinsic property of the compound may be its limited ability to dissolve in aqueous-based buffers and media used in most biological assays.

-

Solvent Shock: When a compound is dissolved in a strong organic solvent (like DMSO) and then rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out of solution.

-

pH and pKa Mismatch: The solubility of ionizable compounds is highly dependent on the pH of the solution relative to their pKa. If the buffer pH is not optimal for keeping the compound in its ionized, more soluble form, precipitation can occur.[1]

-

Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature, for instance, when moving from a 37°C incubator to a room temperature plate reader, can reduce solubility.[1]

-

High Compound Concentration: The concentration of the compound in the final assay may exceed its maximum solubility in the assay medium.

-

Interactions with Media Components: Components of the cell culture media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.

Q2: How can I determine the appropriate solvent and concentration for my stock solution?

A2: Selecting the right solvent and preparing an optimal stock solution concentration is a critical first step.

-

Initial Solvent Screening: Start by testing the solubility of your compound in a panel of common, biocompatible organic solvents.

-

Stock Solution Concentration: Aim for the highest possible stock concentration that remains stable without precipitation. This allows for smaller volumes to be added to your assay, minimizing the final concentration of the organic solvent.

-

Recommended Solvents: A tiered approach to solvent selection is often best. Start with the least toxic and move to stronger solvents if necessary.

Table 1: Common Solvents for In Vitro Experiments

| Solvent | Typical Starting Stock Concentration | Maximum Recommended Final Assay Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 10-50 mM | < 0.5% (v/v) | Widely used, but can have cellular effects at higher concentrations. |

| Ethanol | 10-20 mM | < 1% (v/v) | Less toxic than DMSO, but also a less potent solvent for many compounds. |

| Methanol | 5-15 mM | < 0.5% (v/v) | Can be more toxic to cells than ethanol. |

| N,N-Dimethylformamide (DMF) | 10-30 mM | < 0.2% (v/v) | A strong solvent, but use with caution due to toxicity. |

Q3: What are co-solvents and surfactants, and how can they improve solubility?

A3: Co-solvents and surfactants are excipients that can be added to the aqueous assay medium to enhance the solubility of a poorly soluble compound.

-

Co-solvents: These are water-miscible organic solvents that, when added in small amounts to the aqueous buffer, increase the overall polarity of the solvent system, helping to keep hydrophobic compounds in solution.[1] Common co-solvents include polyethylene glycols (PEGs) and propylene glycol.[2]

-

Surfactants: These molecules have both hydrophilic and hydrophobic regions. They can form micelles around the poorly soluble compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[2][3]

Table 2: Common Surfactants for In Vitro Solubility Enhancement

| Surfactant | Critical Micelle Concentration (CMC) | Typical Working Concentration | Notes |

| Tween® 20 | ~0.06 mM | 0.01% - 0.1% (v/v) | Non-ionic, generally low cell toxicity. |

| Tween® 80 | ~0.012 mM | 0.01% - 0.1% (v/v) | Non-ionic, commonly used in drug formulations. |

| Sodium Dodecyl Sulfate (SDS) | ~8.2 mM | < 0.01% (w/v) | Anionic, can denature proteins and disrupt cell membranes. Use with caution. |

| Pluronic® F-68 | ~1% (w/v) | 0.02% - 0.1% (w/v) | Non-ionic, block copolymer with good biocompatibility. |

Troubleshooting Guides

This section provides a structured approach to resolving common solubility issues encountered during in vitro experiments.

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

Symptoms:

-

Visible cloudiness or particulate matter in the well of a microplate.

-

Inconsistent or non-reproducible assay results.

-

Lower than expected biological activity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

-

Reduce Stock Concentration: Lowering the concentration of your compound in the organic stock solution can mitigate "solvent shock" upon dilution.

-

Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the stock into a mixture of the organic solvent and the aqueous medium, then further dilute into the final assay buffer.[1]

-

Add Co-solvents or Surfactants: Introduce a small, non-toxic percentage of a co-solvent like PEG 400 or a surfactant like Tween® 80 to your aqueous buffer to improve its solubilizing capacity.[1][2]

-

Consider Solid Dispersion: For a more advanced and long-term solution, a solid dispersion of your compound with a hydrophilic polymer can be prepared. This can enhance the dissolution rate and prevent precipitation.[1]

Issue 2: Inconsistent Results in Solubility Assays

Symptoms:

-

High variability between replicate measurements in shake-flask or kinetic solubility assays.

-

Difficulty in determining a definitive solubility limit.

Troubleshooting Workflow:

Caption: Workflow for addressing inconsistent solubility assay results.

Detailed Steps:

-

Increase Equilibration Time: Ensure that true equilibrium solubility is reached by increasing the incubation time. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[1]

-

Control Temperature: Conduct experiments in a temperature-controlled environment, as solubility is sensitive to temperature fluctuations.[1]

-

Verify pH and Stability: Confirm the pH of your buffer and assess the stability of your compound at that pH to rule out degradation, which can be mistaken for poor solubility.[1][3]

-

Solid State Characterization: Different polymorphic forms of a compound can have different solubilities. If possible, characterize the solid-state form of your compound.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol provides a high-throughput method to estimate the aqueous solubility of a compound.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well clear bottom microplate

-

Nephelometer or a plate reader capable of measuring light scattering

Procedure:

-

Add 198 µL of the aqueous buffer to each well of the microplate.

-

Add 2 µL of the compound stock solution to the wells in triplicate, creating a 1:100 dilution (final concentration 100 µM).

-

Serially dilute the compound across the plate to generate a concentration range.

-

Include a blank control (buffer with 2 µL of DMSO).

-

Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

-

Measure the light scattering at a suitable wavelength (e.g., 620 nm).

-

The concentration at which a significant increase in light scattering is observed above the blank is the estimated kinetic solubility.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility and is considered the gold standard.

Materials:

-

Solid form of the test compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled incubator

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of the solid compound to a glass vial.

-

Add a known volume of the aqueous buffer (e.g., 1 mL).

-

Seal the vial and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for at least 24 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

-

Quantify the concentration of the compound in the supernatant using a validated analytical method.

Signaling Pathway Considerations

While the specific signaling pathway of this compound is not publicly available, many small molecule inhibitors target key cellular signaling cascades. Understanding these pathways can inform experimental design and potential mechanisms of action. Below is a generic representation of a common intracellular signaling pathway that could be modulated by a hypothetical inhibitor like "Compound X".

Caption: A generic kinase signaling pathway inhibited by "Compound X".

References

common issues with SLEC-11 stability in solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of SLEC-11 in solution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and experimentation of this compound.

Question: I observed precipitation in my this compound solution after thawing. What could be the cause and how can I prevent it?

Answer:

Precipitation of this compound upon thawing is a common issue that can arise from several factors, primarily related to the freeze-thaw process and the formulation buffer.

-

Cryoconcentration: During freezing, ice crystals form, leading to a concentration of this compound and buffer components in the remaining unfrozen liquid. This "cryoconcentration" can lead to changes in pH, ionic strength, and protein concentration that favor aggregation and subsequent precipitation upon thawing.

-

pH Shifts: The pH of the buffer can shift as it freezes, moving away from the optimal pH for this compound stability.

-

Inadequate Formulation: The current buffer composition may not be optimal for preventing aggregation during freeze-thaw cycles.

Troubleshooting Steps:

-

Controlled Thawing: Thaw the this compound solution rapidly in a water bath set to room temperature (20-25°C) until just thawed. Avoid slow thawing at 2-8°C, as this can prolong the time spent in the cryoconcentrated state.

-

Minimize Freeze-Thaw Cycles: Aliquot this compound into single-use volumes to avoid repeated freezing and thawing of the master stock.

-

Buffer Optimization: If precipitation persists, consider optimizing the formulation buffer. This may involve adjusting the pH, ionic strength, or adding excipients. Refer to the table below for suggested starting points.

Question: My this compound solution appears cloudy or shows an increase in turbidity over time at 4°C. What is happening?

Answer:

Cloudiness or increased turbidity in your this compound solution suggests the formation of soluble aggregates or insoluble precipitates. This can be due to:

-

Sub-optimal Buffer Conditions: The pH or ionic strength of the buffer may not be ideal for maintaining this compound in its native, monomeric state.

-

Temperature-Induced Unfolding: Although stored at 4°C, partial unfolding of the protein can occur over time, exposing hydrophobic regions that can lead to aggregation.

-

Concentration Effects: Higher concentrations of this compound are more prone to aggregation.

Troubleshooting Steps:

-

Characterize the Aggregates: Use Dynamic Light Scattering (DLS) to determine the size distribution of particles in your solution. This will help confirm the presence of aggregates. Size Exclusion Chromatography (SEC-HPLC) can also be used to quantify the percentage of monomer, dimer, and higher-order aggregates.

-

Buffer Screen: Perform a buffer screen to identify conditions that enhance the stability of this compound. Key parameters to vary include pH, salt concentration, and the type of buffering agent.

-

Addition of Excipients: Consider the addition of stabilizing excipients to your formulation. Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and amino acids (e.g., arginine, glycine) can help stabilize proteins in solution.

Frequently Asked Questions (FAQs)

What is the recommended storage temperature for this compound?

For long-term storage, this compound should be stored at -80°C. For short-term storage (up to one week), it can be stored at 2-8°C. Avoid repeated freeze-thaw cycles.

What is the optimal pH range for this compound stability?

The optimal pH for this compound stability is generally between 6.0 and 7.5. However, this can be formulation-dependent. It is recommended to perform a pH screening study to determine the optimal pH for your specific application.

Can I vortex my this compound solution?

No, vortexing can introduce shear stress and cause protein denaturation and aggregation. Mix gently by inverting the tube or by slow pipetting.

How can I determine the concentration of my this compound solution accurately?

The concentration of this compound can be determined by measuring the absorbance at 280 nm (A280) using a spectrophotometer. The extinction coefficient for this compound is 1.45 (mg/mL)⁻¹ cm⁻¹. The formula to use is:

Concentration (mg/mL) = (A280) / (Extinction Coefficient × Path Length)

Data Presentation

Table 1: Effect of Buffer Conditions on this compound Aggregation

| Buffer System | pH | NaCl (mM) | % Monomer (SEC-HPLC) | Aggregation Onset Temperature (°C) (DSF) |

| Phosphate | 6.0 | 150 | 92.1 | 58.2 |

| Phosphate | 7.0 | 150 | 98.5 | 62.5 |

| Histidine | 6.5 | 50 | 99.2 | 65.1 |

| Histidine | 6.5 | 150 | 98.9 | 64.8 |

| Tris | 7.5 | 150 | 95.3 | 60.7 |

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Analysis

-

Equilibrate the DLS instrument to 25°C.

-

Prepare the this compound sample by diluting it to a final concentration of 1 mg/mL in the desired buffer.

-

Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the data acquisition parameters (e.g., 3 runs of 10 seconds each).

-

Initiate the measurement.

-

Analyze the resulting size distribution data to identify the presence of aggregates.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Thermal Stability

-

Prepare a master mix containing this compound at a final concentration of 0.1 mg/mL and a fluorescent dye (e.g., SYPRO Orange) at a 5X concentration in the desired buffer.

-

Aliquot 20 µL of the master mix into each well of a 96-well PCR plate.

-

Seal the plate with an optically clear seal.

-

Place the plate in a real-time PCR instrument.

-

Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Monitor the fluorescence intensity as a function of temperature.

-

The melting temperature (Tm), which corresponds to the midpoint of the unfolding transition, is a measure of the protein's thermal stability.

Visualizations

Caption: Hypothetical this compound inhibitory signaling pathway.

Caption: Experimental workflow for assessing this compound stability.

Caption: Troubleshooting logic for common this compound stability issues.

Technical Support Center: Refining SleC Inhibitor Dosage

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of inhibitors for the Clostridioides difficile spore germination enzyme, SleC.

Frequently Asked Questions (FAQs)

Q1: What is SleC and why is it a target for inhibition?

A1: SleC is a lytic transglycosylase that plays a crucial role in the germination of Clostridioides difficile spores.[1][2][3] It does so by degrading the protective peptidoglycan cortex of the spore, allowing for rehydration and the emergence of a vegetative cell.[1][3] Inhibiting SleC can prevent spore germination, which is a key step in the initiation of C. difficile infection.[1][4][5] Therefore, SleC is a promising target for the development of new therapies to combat this challenging pathogen.

Q2: A novel 1,2,4-oxadiazole compound has been identified as a SleC inhibitor. What is its reported potency?

A2: A screening of 120 oxadiazole compounds identified compound 110 as an effective inhibitor of SleC.[4][5] It exhibits an IC50 of 14 ± 1 μM (or 6.3 ± 0.4 μg/mL) in a spore germination inhibition assay.[4][5] Furthermore, it binds to the mature, active form of SleC with a dissociation constant (Kd) of 12 ± 1.0 μM.[4][5]

Q3: What is the mechanism of action for SleC and its inhibitors?

A3: SleC functions as a lytic transglycosylase, cleaving the β-1,4-glycosidic bonds in the peptidoglycan of the spore cortex.[1][3] This enzymatic activity leads to the formation of 1,6-anhydromuramate products.[1] Inhibitors like the identified oxadiazole compounds are thought to bind to the active site of the mature SleC enzyme, preventing it from processing its peptidoglycan substrate and thus halting spore germination.[1][2]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| High variability in IC50 values | Inconsistent inhibitor stock solution preparation. | Prepare fresh inhibitor stock solutions in an appropriate solvent (e.g., DMSO) and perform serial dilutions carefully. Vortex thoroughly between dilutions. |

| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of inhibitor, enzyme, and substrate. | |

| Fluctuation in incubation temperature. | Ensure a stable and consistent incubation temperature throughout the assay. Pre-warm all reagents to the assay temperature. | |

| No inhibition observed | Inactive inhibitor compound. | Verify the integrity and purity of the inhibitor compound. If possible, confirm its structure and activity using orthogonal methods. |

| Incorrect enzyme form used. | Ensure you are using the mature, active form of SleC, as some inhibitors do not bind to the zymogenic (inactive) prepro-SleC.[1] | |

| Substrate concentration too high. | For competitive inhibitors, high substrate concentrations can overcome the inhibitory effect. Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration at or below the Km for inhibition assays. | |

| Low signal or no enzyme activity | Inactive enzyme. | Use a freshly prepared or properly stored aliquot of SleC enzyme. Verify its activity with a positive control (no inhibitor). |

| Incorrect buffer conditions. | Ensure the assay buffer has the correct pH and contains necessary cofactors (e.g., MgCl2).[1] | |

| Improper plate reading. | Use the appropriate microplate (e.g., black plates for fluorescence) and correct wavelength settings on the plate reader. |

Quantitative Data Summary

Table 1: Inhibitory Activity of Oxadiazole Compounds against SleC

| Compound | IC50 (Spore Germination Inhibition) | Kd (Binding to mature SleC) | Reference |

| Compound 110 | 14 ± 1 μM | 12 ± 1.0 μM | [4][5] |

| Compound 2 | 50 μM (used at this concentration) | 28 ± 3.0 μM | [1] |

Experimental Protocols

Protocol 1: Determination of IC50 for a SleC Inhibitor

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against SleC using a lytic transglycosylase activity assay.

Materials:

-

Mature, purified SleC enzyme

-

Synthetic peptidoglycan substrate (e.g., IVta, VIIIp, or VIIIa)[1]

-

Assay Buffer: 50 mM HEPES (pH 7.4), 200 mM NaCl, 10 mM MgCl2[1]

-

Inhibitor stock solution (e.g., in DMSO)

-

96-well microplate (black, clear bottom for fluorescence if applicable)

-

Plate reader

Procedure:

-

Prepare Reagents:

-

Thaw all reagents and keep them on ice.

-

Prepare a series of inhibitor dilutions in Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Prepare a working solution of SleC enzyme in Assay Buffer.

-

Prepare a working solution of the peptidoglycan substrate in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Inhibitor dilution (or vehicle control, e.g., DMSO in buffer)

-

SleC enzyme solution

-

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

-

-

Initiate Reaction:

-

Add the peptidoglycan substrate to each well to start the reaction.

-

-

Incubation:

-